Cas no 1034287-04-1 (4-Ethynylbenzeneboronic acid pinacol ester)

4-Ethynylbenzeneboronic acid pinacol ester Chemical and Physical Properties

Names and Identifiers

-

- 4-Ethynylbenzeneboronic acid pinacol ester

- 2-(4-Ethynyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

- 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)eth ynylbenzene

- 4-Ethynylphenylboronic acid pinacol ester

- A-9216

- AMTB205

-

- MDL: MFCD16294504

- Inchi: InChI=1S/C14H17BO2/c1-6-11-7-9-12(10-8-11)15-16-13(2,3)14(4,5)17-15/h1,7-10H,2-5H3

- InChI Key: LOVNTFMVZVIASV-UHFFFAOYSA-N

- SMILES: C#CC1=CC=C(C=C1)B2OC(C)(C)C(C)(C)O2

Computed Properties

- Exact Mass: 228.13200

- Monoisotopic Mass: 228.1321599 g/mol

- Isotope Atom Count: 0

- Hydrogen Bond Donor Count: 0

- Hydrogen Bond Acceptor Count: 2

- Heavy Atom Count: 17

- Rotatable Bond Count: 1

- Complexity: 315

- Covalently-Bonded Unit Count: 1

- Defined Atom Stereocenter Count: 0

- Undefined Atom Stereocenter Count : 0

- Defined Bond Stereocenter Count: 0

- Undefined Bond Stereocenter Count: 0

- Molecular Weight: 228.10

- Topological Polar Surface Area: 18.5Ų

Experimental Properties

- Melting Point: 66-70 °C

- PSA: 18.46000

- LogP: 1.96710

4-Ethynylbenzeneboronic acid pinacol ester Security Information

- Signal Word:Warning

- Hazard Statement: H315; H319; H335

- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Hazardous Material transportation number:NONH for all modes of transport

- WGK Germany:3

- Storage Condition:Store at room temperature

4-Ethynylbenzeneboronic acid pinacol ester Customs Data

- HS CODE:2934999090

- Customs Data:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Ethynylbenzeneboronic acid pinacol ester Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | E932158-500mg |

4-Ethynylbenzeneboronic Acid Pinacol Ester |

1034287-04-1 | 500mg |

$ 110.00 | 2023-04-15 | ||

| Ambeed | A155711-5g |

2-(4-Ethynyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]-dioxaborolane |

1034287-04-1 | 95% | 5g |

$345.0 | 2025-03-04 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X06655-100mg |

2-(4-Ethynyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]-dioxaborolane |

1034287-04-1 | 100mg |

¥166.0 | 2021-09-03 | ||

| Apollo Scientific | OR303474-1g |

2-(4-Ethynyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane |

1034287-04-1 | 0.97 | 1g |

£66.00 | 2024-08-02 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD314089-250mg |

2-(4-Ethynyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]-dioxaborolane |

1034287-04-1 | 95% | 250mg |

¥237.0 | 2022-03-01 | |

| TRC | E932158-250mg |

4-Ethynylbenzeneboronic Acid Pinacol Ester |

1034287-04-1 | 250mg |

$ 75.00 | 2023-04-15 | ||

| Ambeed | A155711-100mg |

2-(4-Ethynyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]-dioxaborolane |

1034287-04-1 | 95% | 100mg |

$14.0 | 2025-03-04 | |

| Ambeed | A155711-1g |

2-(4-Ethynyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]-dioxaborolane |

1034287-04-1 | 95% | 1g |

$74.0 | 2025-03-04 | |

| Chemenu | CM204424-1g |

2-(4-Ethynyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]-dioxaborolane |

1034287-04-1 | 95% | 1g |

$108 | 2023-02-03 | |

| eNovation Chemicals LLC | Y1289093-25g |

4-Ethynylbenzeneboronic acid pinacol ester |

1034287-04-1 | 97% | 25g |

$1000 | 2023-09-03 |

4-Ethynylbenzeneboronic acid pinacol ester Related Literature

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

Additional information on 4-Ethynylbenzeneboronic acid pinacol ester

4-Ethynylbenzeneboronic Acid Pinacol Ester (CAS No: 1034287-04-1)

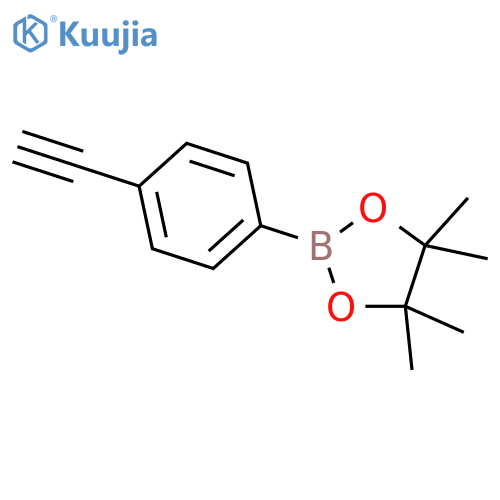

The compound 4-Ethynylbenzeneboronic acid pinacol ester (CAS No: 1034287-04-1) is a significant intermediate in organic synthesis, particularly in the field of cross-coupling reactions. This compound is widely utilized in the construction of complex aromatic systems and is a key player in the development of advanced materials and pharmaceuticals. The structure of this compound consists of a benzene ring substituted with an ethynyl group at the para position and a boronic acid group protected as a pinacol ester.

The synthesis of 4-Ethynylbenzeneboronic acid pinacol ester typically involves multi-step processes, including the introduction of the ethynyl group via Sonogashira coupling or other alkyne functionalization techniques, followed by the installation of the boronic acid group through Suzuki-Miyaura coupling strategies. The pinacol protection ensures stability during subsequent reactions, making it an ideal precursor for various transformations.

In recent years, there has been a surge in research focusing on the application of cross-coupling reactions involving boronic acids. Studies have demonstrated that compounds like 4-Ethynylbenzeneboronic acid pinacol ester can be effectively employed in the synthesis of biaryl compounds, which are critical components in modern drug discovery and materials science. For instance, researchers have utilized this compound to construct heterocyclic frameworks with potential applications in optoelectronics and catalysis.

The versatility of 4-Ethynylbenzeneboronic acid pinacol ester lies in its ability to participate in both palladium-catalyzed and nickel-catalyzed coupling reactions. Recent advancements in catalytic systems have enabled more efficient and selective transformations, further expanding its utility in organic synthesis. For example, a study published in the Journal of Organic Chemistry highlighted the use of this compound in the synthesis of enantioselective biaryls, showcasing its potential in asymmetric synthesis.

Beyond its role as an intermediate, 4-Ethynylbenzeneboronic acid pinacol ester has also been explored as a building block for constructing advanced materials. Its ability to form stable covalent bonds with various aromatic systems makes it valuable in the design of high-performance polymers and organic semiconductors. Recent research has focused on its application in creating self-healing materials and stimuli-responsive systems, underscoring its importance in materials science.

In conclusion, 4-Ethynylbenzeneboronic acid pinacol ester (CAS No: 1034287-04-1) stands as a pivotal compound in contemporary organic synthesis. Its role as an intermediate in cross-coupling reactions, combined with its versatility across multiple application domains, positions it as an essential tool for researchers and industry professionals alike. As ongoing research continues to uncover new reaction pathways and applications, this compound will undoubtedly remain at the forefront of chemical innovation.

1034287-04-1 (4-Ethynylbenzeneboronic acid pinacol ester) Related Products

- 401797-00-0(2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 946168-04-3(2-(3-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 253342-48-2(3-Tolylboronic Acid Pinacol Ester)

- 325142-93-6(2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 2097888-74-7(1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one)

- 63881-16-3(Acetyl chloride, [2-(2-methoxyethoxy)ethoxy]-)

- 1235223-11-6(N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide)

- 284678-15-5((4S)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride)

- 1443346-35-7(3-Fluoro-4-[(tetrahydrofurfuryloxy)methyl]thiophenol)

- 1690631-80-1(2-{(benzyloxy)carbonylamino}-4-(1H-pyrazol-1-yl)butanoic acid)